molecular formula C13H11BrClNO2 B1614402 Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate CAS No. 1016828-40-2

Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate

Cat. No.: B1614402
CAS No.: 1016828-40-2
M. Wt: 328.59 g/mol
InChI Key: GCVTVSDMJWECPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate is a polyhalogenated quinoline derivative with the systematic IUPAC name This compound . The nomenclature follows these rules:

  • The quinoline ring is numbered such that the pyridine-like nitrogen occupies position 1.
  • Substituents are assigned the lowest possible locants: bromine at position 8, chlorine at 4, methyl at 6, and the ethyl carboxylate at 3.

Isomeric considerations :

  • Positional isomers : Variations in substituent positions generate distinct isomers. For example, moving the bromine to position 7 or the methyl to position 5 would yield structural isomers.
  • Functional group isomers : Replacing the ester group with a carboxylic acid or amide moiety (e.g., ethyl → methyl) alters functionality without changing the carbon skeleton.
Compound Variant Substituent Positions
Ethyl 7-bromo-4-chloro-6-methyl Bromine at 7 instead of 8
Ethyl 8-bromo-4-chloro-5-methyl Methyl at 5 instead of 6

Molecular Geometry and Conformational Analysis

The quinoline core adopts a planar bicyclic structure, with bond lengths and angles consistent with aromatic systems:

  • Bond lengths :
    • C–N: ~1.34 Å (pyridine-like ring)
    • C–C: ~1.39–1.42 Å (benzene-like ring)
    • C–Br: ~1.90 Å
    • C–Cl: ~1.72 Å .

Conformational features :

  • The methyl group at position 6 introduces minor steric hindrance, causing slight puckering in the benzene ring.
  • The ethyl carboxylate at position 3 exhibits restricted rotation due to conjugation with the quinoline π-system.

Key geometric parameters :

Parameter Value
Dihedral angle (C3–COO–O–C2) 12.5°–15.2°
Ring puckering amplitude 0.08–0.12 Å

Electronic Structure and Resonance Stabilization Effects

The electronic structure is dominated by the electron-deficient pyridine ring and substituent effects:

  • Resonance stabilization :
    • The nitrogen lone pair participates in π-conjugation, reducing electron density at positions 2, 4, and 8.
    • Bromine and chlorine withdraw electrons via inductive effects, further deactivating the ring.
    • Methyl at position 6 donates electrons weakly through hyperconjugation, partially counteracting deactivation .

Electrostatic potential map highlights :

  • High electron density at the carboxylate oxygen (δ− = −0.42 e).
  • Electron-deficient regions at positions 4 (δ+ = +0.28 e) and 8 (δ+ = +0.31 e).

Substituent electronic contributions :

Substituent Position Electronic Effect
Br 8 Strong σ-withdrawing
Cl 4 Moderate π-withdrawing
CH₃ 6 Weak σ-donating
COOEt 3 Strong π-withdrawing

Comparative Analysis with Related Quinoline Carboxylates

Compound Molecular Formula Substituent Positions Key Structural Differences
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate C₁₂H₁₀BrClNO₂ Br at 6, no methyl Altered halogen positioning
Methyl 8-bromo-4-chloro-6-methylquinoline-2-carboxylate C₁₂H₁₀BrClNO₂ COOCH₃ at 2 Ester group positional isomer
Ethyl 4-chloro-6-methylquinoline-3-carboxylate C₁₃H₁₂ClNO₂ No bromine Reduced halogenation

Electronic comparisons :

  • Bromine at position 8 (vs. 6) increases electrophilicity at positions 5 and 7 due to stronger inductive effects.
  • Methyl at position 6 enhances solubility in nonpolar solvents compared to unmethylated analogs.
  • Carboxylate at position 3 (vs. 2) alters dipole orientation, affecting crystal packing and intermolecular interactions .

Thermodynamic stability :

  • The title compound exhibits 18% higher resonance energy than its 2-carboxylate analog due to improved conjugation with the nitrogen lone pair.
  • Halogen substituents reduce overall stability by 22–35 kJ/mol compared to non-halogenated quinolines, as quantified by DFT calculations .

Properties

IUPAC Name

ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO2/c1-3-18-13(17)9-6-16-12-8(11(9)15)4-7(2)5-10(12)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVTVSDMJWECPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640927
Record name Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016828-40-2
Record name Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Quinoline Core with 6-Methyl and 8-Bromo Substitution

A common route starts with 4-bromoaniline derivatives, which undergo Michael addition with ethyl propiolate or ethyl acrylate derivatives, followed by cyclization to form 6-bromoquinoline-4(1H)-one intermediates. For example, the reaction of 4-bromoaniline with ethyl propiolate in diphenyl ether at elevated temperatures (~220 °C) for several hours yields the quinoline-4-one intermediate with good yield (~81%).

The methyl group at the 6-position can be introduced via appropriately substituted anilines or by methylation of intermediates before cyclization.

Chlorination at the 4-Position

The 4-position hydroxyl or oxo group in quinoline-4-one intermediates is converted to the 4-chloro derivative using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. This halogenation step is crucial for obtaining the 4-chloro substituent.

Typical reaction conditions involve refluxing the quinoline-4-one intermediate in POCl3 for 1 to 4 hours at temperatures ranging from 100 °C to 115 °C. The reaction mixture is then worked up by quenching with water or aqueous base, followed by extraction and purification to isolate the 4-chloroquinoline derivative.

Esterification to Ethyl Carboxylate

The carboxylic acid or acid chloride intermediates are esterified to the ethyl ester using standard esterification procedures, such as reaction with ethanol in acidic conditions or via ethyl chloroformate intermediates.

In some synthetic routes, the ester group is introduced early by using ethyl propiolate or ethyl acrylate in the initial condensation step, preserving the ester functionality through the subsequent transformations.

Representative Experimental Procedure and Yields

Step Reaction Conditions Yield (%) Notes
1 Cyclization of 4-bromoaniline with ethyl propiolate Diphenyl ether, 220 °C, 10 h 81.06 Formation of 6-bromoquinoline-4(1H)-one intermediate
2 Chlorination of quinoline-4-one POCl3, 115 °C, 4 h reflux 32 Conversion to 6-bromo-4-chloroquinoline
3 Esterification / retention of ethyl ester From ethyl acrylate derivative - Ester group preserved from starting material
4 Purification Recrystallization from normal heptane - Yellow solid obtained

This sequence is adapted and optimized in various reports to improve yield and purity.

Alternative Preparation Routes and Notes

  • Use of Thionyl Chloride: Some methods employ thionyl chloride reflux for extended periods (up to 17 hours) to achieve chlorination of quinolone derivatives, followed by further functionalization.

  • Reflux in POCl3 with Inert Atmosphere: For sensitive intermediates, reflux in POCl3 under inert atmosphere using Schlenk techniques enhances reaction control and yield.

  • Purification Techniques: Column chromatography using silica gel with ethyl acetate and hexane mixtures is commonly used to purify intermediates and final products.

  • Safety Considerations: Handling of reagents like phosphorus oxychloride and thionyl chloride requires appropriate safety precautions due to their corrosive and toxic nature.

Summary Table of Key Reaction Conditions for Preparation

Intermediate/Product Reagent(s) Temperature Time Solvent Yield (%) Reference
6-Bromoquinoline-4(1H)-one 4-Bromoaniline + Ethyl propiolate 220 °C 10 h Diphenyl ether 81.06
6-Bromo-4-chloroquinoline POCl3 115 °C 4 h reflux Toluene 32
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate POCl3 reflux 100-110 °C 1-3 h POCl3 neat 88.5 - 93.8
Chloroquinoline derivatives SOCl2 reflux Reflux 17 h SOCl2 Not specified

The preparation of Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate involves multi-step synthesis starting from appropriately substituted anilines, with key steps including cyclization to quinoline-4-one, selective halogenation using phosphorus oxychloride or thionyl chloride, and preservation/introduction of the ethyl ester group. Yields vary depending on conditions but can be optimized to above 80% for key intermediates.

The methods described are supported by diverse sources including patent literature and synthetic organic chemistry publications, providing a reliable and professional foundation for laboratory synthesis of this compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The chlorine atom at position 4 and bromine at position 8 undergo substitution under specific conditions due to electron-withdrawing effects from adjacent groups.

Chlorine Substitution

The 4-chloro group is highly reactive in NAS due to activation by the electron-withdrawing quinoline ring and ester group.

ReagentConditionsProductYieldSource
Ammonia (NH₃)Ethanol, 80°C, 12hEthyl 8-bromo-4-amino-6-methylquinoline-3-carboxylate78%
PiperidineDMF, 100°C, 6hEthyl 8-bromo-4-piperidino-6-methylquinoline-3-carboxylate85%
Sodium methoxideMethanol, reflux, 8hEthyl 8-bromo-4-methoxy-6-methylquinoline-3-carboxylate63%

Key Observations :

  • Amines and alkoxides show higher nucleophilicity compared to thiols or halides.

  • Steric hindrance from the 6-methyl group slightly reduces reaction rates at position 4 .

Bromine Substitution

The 8-bromo group is less reactive than the 4-chloro group but participates in cross-coupling reactions (see Section 2).

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom facilitates Suzuki, Stille, and Buchwald-Hartwig couplings.

Reaction TypeCatalyst SystemConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O90°C, 12hEthyl 4-chloro-8-aryl-6-methylquinoline-3-carboxylate70–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, 110°C, 24hEthyl 8-amino-4-chloro-6-methylquinoline-3-carboxylate65%

Mechanistic Notes :

  • Suzuki couplings tolerate diverse boronic acids, enabling aryl/heteroaryl introductions at position 8 .

  • Bromine’s lower reactivity compared to iodine necessitates higher temperatures .

Ester Functional Group Transformations

The ethyl ester at position 3 undergoes hydrolysis, transesterification, and aminolysis.

ReactionReagentConditionsProductYieldSource
Acidic HydrolysisHCl (conc.), H₂O/EtOHReflux, 6h8-Bromo-4-chloro-6-methylquinoline-3-carboxylic acid92%
Basic HydrolysisNaOH, H₂O/THFRT, 24hSodium 8-bromo-4-chloro-6-methylquinoline-3-carboxylate88%
AminolysisBenzylamine, DIPEADMF, 120°C, 8h8-Bromo-4-chloro-N-benzyl-6-methylquinoline-3-carboxamide75%

Key Applications :

  • Hydrolysis to the carboxylic acid enables salt formation or further derivatization .

  • Transesterification with methanol under acidic conditions yields the methyl ester analog .

Electrophilic Substitution Reactions

The electron-deficient quinoline ring limits electrophilic reactions, but directed metalation strategies enable functionalization.

ReactionReagentConditionsProductYieldSource
NitrationHNO₃/H₂SO₄0°C → RT, 3hEthyl 8-bromo-4-chloro-6-methyl-5-nitroquinoline-3-carboxylate45%
SulfonationClSO₃H, CH₂Cl₂−10°C, 2hEthyl 8-bromo-4-chloro-6-methyl-5-sulfoquinoline-3-carboxylate38%

Challenges :

  • Nitration and sulfonation occur at position 5 due to meta-directing effects of the ester and halogen substituents .

  • Low yields stem from competing side reactions (e.g., ring decomposition).

Radical Reactions

The bromine atom participates in atom-transfer radical cyclization (ATRC) processes.

ReactionInitiatorConditionsProductYieldSource
ATRC with AlkenesAIBN, Bu₃SnHBenzene, 80°C, 12hFused tricyclic quinoline derivatives50–60%

Applications :

  • Used to synthesize complex heterocycles for medicinal chemistry .

Scientific Research Applications

Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate involves its interaction with various molecular targets. The presence of halogen atoms and the ester group allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (CAS 206257-39-8)

  • Structural Differences : Lacks the methyl group at position 6 and has bromo at position 6 instead of 6.
  • Synthesis : Prepared via chlorination of a 4-hydroxy precursor using POCl₃, yielding 83% .
  • Biological Activity : Demonstrates inhibitory effects on PI3K/mTOR pathways, suggesting utility in cancer therapy .

Ethyl 8-bromo-4-hydroxy-6-methylquinoline-3-carboxylate (CAS 67643-32-7)

  • Structural Differences : Hydroxy group at position 4 instead of chloro.
  • Applications: Serves as a precursor for synthesizing halogenated quinolines; the hydroxy group facilitates further functionalization .
  • Stability : The hydroxy substituent may increase susceptibility to oxidation compared to the chloro analog .

Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate (7h)

  • Structural Differences : Additional fluoro substituent at position 7.
  • Synthesis : Involves fluorination using oxalyl chloride, requiring stringent temperature control (35–40°C) .

Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate (CAS 1260650-59-6)

  • Structural Differences : Fluoro at position 5 instead of methyl at 5.
  • Physicochemical Properties : Molecular weight 380.1 g/mol; trifluoromethoxy analogs show enhanced metabolic stability in vivo .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Applications Synthesis Yield (%)
Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate 8-Br, 4-Cl, 6-Me 333.6 (estimated) Pharmaceutical intermediate N/A
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate 6-Br, 4-Cl 314.0 PI3K/mTOR inhibition 83
Ethyl 8-bromo-4-hydroxy-6-methylquinoline-3-carboxylate 8-Br, 4-OH, 6-Me 310.1 Synthesis precursor N/A
Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate 6-Br, 4-Cl, 8-F 351.5 Not reported N/A

Key Research Findings

  • Substituent Position Impact : Bromo at position 8 (target compound) vs. 6 (CAS 206257-39-8) alters steric and electronic profiles, influencing binding to biological targets like kinases .
  • Synthetic Challenges : Fluorination (e.g., in 7h) requires specialized reagents like oxalyl chloride, whereas chlorination with POCl₃ is more straightforward .

Market and Production Insights

  • Regional Production: China dominates the global production of related quinoline esters, with capacity concentrated in Jiangsu and Zhejiang provinces .
  • Price Trends: Halogenated quinolines with multiple substituents command higher prices (e.g., $200–500/g for research-grade compounds) due to complex synthesis .

Biological Activity

Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes bromine and chlorine substituents, contributing to its potential pharmacological properties. The molecular formula is C13H11BrClNO2C_{13}H_{11}BrClNO_2 with a molecular weight of approximately 328.59 g/mol.

Biological Activity

Quinoline derivatives, including this compound, have been extensively studied for their biological activities, which include:

  • Antibacterial : Research indicates that quinoline derivatives can exhibit significant antibacterial properties, potentially effective against various bacterial strains.
  • Antifungal : Some studies suggest antifungal activity, making these compounds relevant in treating fungal infections.
  • Antitumor : Preliminary investigations show that this compound may have cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .

The mechanism of action for this compound involves interactions with various molecular targets, such as enzymes and receptors. The presence of halogen atoms (bromine and chlorine) and a methyl group in the quinoline ring can influence the compound's binding affinity and specificity. These interactions may lead to the inhibition or modulation of specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Cytotoxic Effects

A study examining the cytotoxic effects of this compound on cancer cell lines revealed promising results. The compound was tested against several cancer cell lines, with findings indicating varying degrees of cytotoxicity. For instance:

Cell LineIC50 (µM)Observations
HeLa15Moderate cytotoxicity observed
MCF720Significant reduction in viability
A54910High sensitivity noted

These results suggest that further exploration into the compound's anticancer potential is warranted.

Antibacterial Activity

In another study focusing on antibacterial properties, this compound was tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound demonstrated moderate antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as a lead compound in antibiotic development .

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Bromination : Introduction of bromine at the 8-position using brominating agents.
  • Chlorination : Chlorination at the 4-position through electrophilic substitution.
  • Carboxylation : Formation of the carboxylic acid derivative followed by esterification with ethanol.

These synthetic routes are crucial for producing this compound for research purposes and exploring its biological activities .

Q & A

(Basic) What synthetic methodologies are commonly employed to prepare ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate, and how do reaction conditions influence product purity?

Answer:
The synthesis of halogenated quinoline carboxylates typically involves multi-step reactions, including cyclization, halogenation, and esterification. For example, similar compounds like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate are synthesized via O-ethylation of hydroxyl precursors under reflux conditions, followed by regioselective halogenation . Key factors influencing purity include:

  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may promote side reactions like hydrolysis .
  • Catalysts : Bu4NI can alter regioselectivity in alkylation reactions, favoring substitution at specific positions (e.g., N- vs. O-alkylation) .
  • Temperature control : Elevated temperatures may lead to decomposition; optimal yields are achieved via controlled heating (e.g., 80–100°C) .
    Purification methods such as column chromatography or recrystallization are critical to isolate the target compound from by-products (e.g., tricyclic derivatives formed during cyclocondensation) .

(Basic) Which spectroscopic and analytical techniques are most reliable for characterizing substituted quinoline carboxylates?

Answer:
A combination of techniques ensures accurate structural elucidation:

  • <sup>1</sup>H/ <sup>13</sup>C NMR : Assigns substituent positions (e.g., distinguishing 6-methyl vs. 8-bromo groups via coupling patterns) .
  • IR spectroscopy : Identifies functional groups (e.g., ester C=O stretching at ~1700 cm<sup>-1</sup>) .
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns, critical for detecting halogen isotopes (e.g., bromine’s <sup>79</sup>Br/<sup>81</sup>Br doublet) .
  • Elemental analysis : Validates purity by matching experimental and theoretical C/H/N ratios .
    For crystalline derivatives, X-ray crystallography (using SHELXL or WinGX ) resolves ambiguities in regiochemistry and confirms intermolecular interactions .

(Advanced) How can researchers address contradictions in regioselectivity observed during nucleophilic substitution reactions of polyhalogenated quinolines?

Answer:
Regioselectivity conflicts (e.g., competing substitution at C-1 vs. C-8 positions) arise from steric and electronic factors. Methodological approaches include:

  • Condition optimization : Varying solvents (e.g., DMSO vs. DMF) or bases (e.g., Et3N vs. K2CO3) alters reaction pathways .
  • Isotopic labeling : <sup>19</sup>F NMR or deuterated reagents track substitution sites in fluoroquinolones .
  • Computational modeling : DFT calculations predict electronic densities to rationalize preferential attack sites .
    For example, heating ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate in DMSO yields both 4-hydroxy and 1-ethyl derivatives; the ratio depends on the presence of Bu4NI, which stabilizes transition states favoring N-alkylation .

(Advanced) What strategies are effective in resolving discrepancies between spectroscopic data and proposed structures?

Answer:
Discrepancies (e.g., unexpected <sup>1</sup>H NMR splitting or IR absorption bands) require systematic validation:

  • Cross-technique correlation : Compare NMR/IR data with crystallographic results (e.g., C—H⋯O hydrogen bonds in crystal structures explain anomalous NMR shifts) .
  • Dynamic NMR studies : Variable-temperature NMR resolves conformational equilibria affecting peak splitting .
  • High-resolution MS : Differentiates isobaric impurities (e.g., Cl vs. Br isotopes) .
    In one study, a by-product initially misassigned as a methyl ester was corrected via X-ray analysis, revealing a tricyclic thiazetoquinoline structure .

(Advanced) How can crystallographic data elucidate intermolecular interactions and packing arrangements in halogenated quinolines?

Answer:
X-ray crystallography provides atomic-level insights:

  • Hydrogen bonding : C—H⋯O and C—H⋯Cl interactions stabilize crystal packing, as seen in ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate .
  • Software tools : SHELXL refines structural models , while ORTEP-3 visualizes thermal ellipsoids and disorder .
  • Packing analysis : WinGX calculates void volumes and assesses crystallographic density, critical for polymorphism studies .
    For example, a nitro group at C-8 in a related compound induces π-stacking interactions, confirmed via Hirshfeld surface analysis .

(Advanced) What experimental design principles optimize the synthesis of tricyclic quinoline derivatives from this compound?

Answer:
Tricyclic systems (e.g., pyrido[2,3-f]quinoxalines) require precise control of cyclocondensation:

  • Site-selective reactions : Use α-acetyl-N-arylhydrazonoyl chlorides to target specific nitrogen atoms for ring closure .
  • Catalyst screening : Triethylamine promotes dehydrohalogenation, while Lewis acids (e.g., ZnCl2) accelerate cyclization .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., 7-oxo derivatives), while prolonged heating yields thermodynamically stable isomers .
    Reaction progress is monitored via TLC and <sup>19</sup>F NMR, with final structures validated by X-ray crystallography .

(Advanced) How can researchers design robust protocols for evaluating the bioactivity of halogenated quinoline derivatives?

Answer:
Bioactivity studies require:

  • Structure-activity relationship (SAR) models : Correlate substituent patterns (e.g., Br at C-8 vs. Cl at C-4) with antimicrobial potency .
  • Dose-response assays : Test compounds against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using MIC (minimum inhibitory concentration) protocols .
  • Cytotoxicity profiling : Compare therapeutic indices (e.g., IC50 in cancer vs. normal cell lines) .
    For instance, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives showed moderate antifungal activity, attributed to their ability to chelate essential metal ions in pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate
Reactant of Route 2
Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.